![molecular formula C20H18FN5O4 B3747470 1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-5-[2-(PYRROLIDINE-1-CARBONYL)PHENOXY]-1H-1,2,4-TRIAZOLE](/img/structure/B3747470.png)
1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-5-[2-(PYRROLIDINE-1-CARBONYL)PHENOXY]-1H-1,2,4-TRIAZOLE
Overview
Description
1-[(2-Fluorophenyl)methyl]-3-nitro-5-[2-(pyrrolidine-1-carbonyl)phenoxy]-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a combination of fluorophenyl, nitro, pyrrolidine, and phenoxy groups, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methyl]-3-nitro-5-[2-(pyrrolidine-1-carbonyl)phenoxy]-1H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Nitration: The nitro group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid.
Attachment of the Pyrrolidine Group: The pyrrolidine group can be attached through an amide bond formation reaction using pyrrolidine and a suitable carboxylic acid derivative.
Phenoxy Group Introduction: The phenoxy group is introduced via an etherification reaction using phenol and an appropriate alkylating agent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Fluorophenyl)methyl]-3-nitro-5-[2-(pyrrolidine-1-carbonyl)phenoxy]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction of Nitro Group: Amino derivative.
Substitution of Fluorophenyl Group: Various substituted derivatives.
Hydrolysis of Amide Bond: Carboxylic acid and amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its unique structure and functional groups.
Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-3-nitro-5-[2-(pyrrolidine-1-carbonyl)phenoxy]-1H-1,2,4-triazole would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, while the triazole ring may interact with nucleic acids or proteins. The fluorophenyl and pyrrolidine groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
- 1-[(2-Chlorophenyl)methyl]-3-nitro-5-[2-(pyrrolidine-1-carbonyl)phenoxy]-1H-1,2,4-triazole
- 1-[(2-Bromophenyl)methyl]-3-nitro-5-[2-(pyrrolidine-1-carbonyl)phenoxy]-1H-1,2,4-triazole
- 1-[(2-Methylphenyl)methyl]-3-nitro-5-[2-(pyrrolidine-1-carbonyl)phenoxy]-1H-1,2,4-triazole
Uniqueness: The presence of the fluorophenyl group in 1-[(2-fluorophenyl)methyl]-3-nitro-5-[2-(pyrrolidine-1-carbonyl)phenoxy]-1H-1,2,4-triazole imparts unique electronic properties, potentially enhancing its reactivity and binding affinity compared to similar compounds with different substituents. The combination of the nitro, pyrrolidine, and phenoxy groups further distinguishes it from other triazole derivatives, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]oxy]phenyl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O4/c21-16-9-3-1-7-14(16)13-25-20(22-19(23-25)26(28)29)30-17-10-4-2-8-15(17)18(27)24-11-5-6-12-24/h1-4,7-10H,5-6,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYVEQZZZYULMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2OC3=NC(=NN3CC4=CC=CC=C4F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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